molecular formula C12H8BrN B1527727 4-bromo-9H-carbazole CAS No. 3652-89-9

4-bromo-9H-carbazole

Cat. No. B1527727
CAS RN: 3652-89-9
M. Wt: 246.1 g/mol
InChI Key: CBJHFGQCHKNNJY-UHFFFAOYSA-N
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Description

4-Bromo-9H-carbazole is a bromide-substituted derivative of carbazole . It is a useful research chemical and a photoelectric material intermediate, often used in the synthesis of OLED materials .


Synthesis Analysis

The synthesis of 4-Bromo-9H-carbazole involves several steps . Under nitrogen protection, m-dibromobenzene, o-bromoaniline, palladium (II) acetate, 2-dicyclohexylphosphine-2,4,6-triisopropylbiphenyl, and sodium tert-butoxide are added into a reaction flask . The mixture is then heated to 130°C and stirred for 24 hours . After the reaction, vacuum distillation is used to recover unreacted m-dibromobenzene . The residue is extracted with water and ethyl acetate, and the organic layer is desolvated to obtain the crude product . This crude product is then crystallized in ethanol to obtain 4-Bromo-9H-carbazole .


Molecular Structure Analysis

The carbazole ring system of 4-Bromo-9H-carbazole is essentially planar . It contains a total of 24 bonds, including 16 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 Pyrrole .


Chemical Reactions Analysis

Carbazole and its derivatives, including 4-Bromo-9H-carbazole, are known for their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at the N-position and then covalently linked with other monomers . Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .


Physical And Chemical Properties Analysis

4-Bromo-9H-carbazole is a solid at room temperature . It has a molecular weight of 246.11 . The carbazole ring system is essentially planar, with an r.m.s. deviation of 0.024A for the non-H atoms .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structures : The biphenyl carbazole-based derivatives, including 4-bromo-9H-carbazole, have been synthesized and characterized. These compounds exhibit high thermal stabilities, and their molecular structures are defined by various intermolecular interactions, such as C-H⋯π and π⋯π stacking among aromatic rings (Tang et al., 2021).

  • Electronic Spectroscopy and Bromination : The bromo derivatives of N- and C-substituted carbazoles, including 4-bromo-9H-carbazole, have been studied for their UV-absorption, fluorescence, and phosphorescence emission spectra. These derivatives showcase unique photophysical properties and intramolecular spin–orbital-coupling effects (Ponce et al., 2006).

Biological and Medicinal Applications

  • Crystallographic and Biological Evaluation : Certain 4-bromo-9H-carbazole derivatives have been synthesized and evaluated for their cytotoxic effects on ovarian cancer cells. These compounds exhibit significant anti-proliferative activity and could be potential candidates for treating human ovarian cancer (Saturnino et al., 2015).

  • Carbazole Scaffold in Medicine : 9H-carbazole and its derivatives, including 4-bromo variants, have shown a wide range of biological activities, such as antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. These molecules are promising templates for the development of clinically useful agents (Tsutsumi et al., 2016).

  • Antimicrobial Activities of Derivatives : The 9H-carbazole derivatives, including those with bromo modifications, have been synthesized and tested for their antimicrobial properties, demonstrating medium to strong activities against various microbial strains (Salih et al., 2016).

Safety And Hazards

4-Bromo-9H-carbazole is classified as a warning under the GHS07 pictogram . It causes skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

Future Directions

Carbazole-based compounds, including 4-Bromo-9H-carbazole, are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . Therefore, they offer a promising avenue for investigating various fields, including organic electronics, optoelectronics, and medicinal chemistry.

properties

IUPAC Name

4-bromo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJHFGQCHKNNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-9H-carbazole

CAS RN

3652-89-9
Record name 4-Bromocarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Kim, JY Lee - Organic Electronics, 2013 - Elsevier
… However, there was no work reporting 4-bromo-9H-carbazole as the intermediate of host materials … In this work, a synthetic method to prepare 4-bromo-9H-carbazole intermediate was …
Number of citations: 27 www.sciencedirect.com
C Wang, Y Zhang, S Yang, Y Xiu, W Chen… - Arabian Journal of …, 2023 - Elsevier
… A mixture of 4-bromo-9H-carbazole (17, 0.10 mmol), Pd(PPh 3 ) 4 (0.005 mmol), and K 2 CO 3 (0.12 mmol), and substituted phenylboronic acid (0.11 mmol) in 1,4-dioxane/H 2 O (5 ml, 3…
Number of citations: 0 www.sciencedirect.com
S Ameen, SB Lee, YG Lee, SC Yoon… - ACS applied materials …, 2018 - ACS Publications
Simple but exceptionally efficient 4-diphenylaminocarbazole host material, 4-DPACz, is presented and compared with its positional isomer, 1-DPACz. The shift of diphenylamino …
Number of citations: 15 pubs.acs.org
M Kim, JY Lee - ACS applied materials & interfaces, 2014 - ACS Publications
Three bicarbazole based host materials with different interconnect positions between carbazole units, 3,3′-(9,9′-[3,3′-bicarbazole]-9,9′-diyl)dibenzonitrile (3CN33BCz), 3,3′-(9,9…
Number of citations: 58 pubs.acs.org
S Kang, H Jung, H Lee, S Lee, M Jung, J Lee, YC Kim… - Dyes and …, 2018 - Elsevier
… Compound (9) 4-bromo-9H-carbazole 2′-bromo-2-nitro-biphenyl (7 g, 26 mmol), … Compound (10) 4-bromo-9-phenyl-9H-carbazole 4-bromo-9H-carbazole (2 g, 8 mmol), copper(Ι) …
Number of citations: 9 www.sciencedirect.com
A Elmabruk, B Das, D Yedlapudi, L Xu… - ACS Chemical …, 2018 - ACS Publications
… other final compounds (±)-10b, (±)-10c, (−)-11b, and (−)-11c were also synthesized in the similar fashion as described above, where 3-bromo-9H-carbazole and 4-bromo-9H-carbazole …
Number of citations: 21 pubs.acs.org
S Kang, R Jillella, S Park, S Park, JH Kim, D Oh, J Kim… - Nanomaterials, 2022 - mdpi.com
… A mixture of 4-bromo-9H-carbazole (10 g, 0.041 mol), potassium phosphate (28.28 g, 0.121 mol), and CuI (3.87 g, 0.020 mol) was added to 20 mL of anhydrous 1,4-dioxane solution in …
Number of citations: 3 www.mdpi.com
B Hu, X Cai, C Li, W Huang, M Ichikawa - Dyes and Pigments, 2020 - Elsevier
… A mixture of 4-bromo-9H-carbazole (5.0 g, 20.32 mmol), diphenylamino (4.13 g, 24.38 mmol), Pd(OAc) 2 (0.23 g, 1.02 mmol), 10 wt% t-Bu 3 P in toluene (5.0 mL, 2.03 mmol), NaOt-Bu(…
Number of citations: 9 www.sciencedirect.com
AS mohamed Elmabruk - 2018 - digitalcommons.wayne.edu
… The other final compounds (±)-10b, (±)-10c, (-)-11b and (-)-11c were also prepared in a similar fashion as described above, where 3-Bromo-9H-carbazole and 4-Bromo-9H-carbazole …
Number of citations: 0 digitalcommons.wayne.edu
AT Nuryar - 2021 - search.proquest.com
… The alkene substrates were prepared by sequential enolate cross-coupling, NH protection, and Wittig olefination reactions from commercially available 4-Bromo-9Hcarbazole as it is …
Number of citations: 0 search.proquest.com

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